(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one
Description
(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one is a quinoline-based Schiff base derivative characterized by:
- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
- Imino linkage: An (E)-configured imino group (-N=CH-) at position 5, connecting the quinoline to a 4-aminophenyl substituent.
- Iodine substituent: A heavy halogen (iodine) at position 7, which significantly influences electronic properties and molecular weight.
This compound’s structural uniqueness lies in the combination of a halogenated quinoline core and an electron-rich 4-aminophenylimino group, which may enhance its stability, solubility, and bioactivity compared to simpler Schiff bases or halogen-free analogs.
Properties
CAS No. |
65356-17-4 |
|---|---|
Molecular Formula |
C15H10IN3O |
Molecular Weight |
375.16 g/mol |
IUPAC Name |
5-(4-aminophenyl)imino-7-iodoquinolin-8-one |
InChI |
InChI=1S/C15H10IN3O/c16-12-8-13(19-10-5-3-9(17)4-6-10)11-2-1-7-18-14(11)15(12)20/h1-8H,17H2 |
InChI Key |
IUYQXTHUBZCBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CC2=NC3=CC=C(C=C3)N)I)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, followed by the introduction of the iodine atom and the iminocyclohexadienylidene group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Quinoline vs. Isoquinoline: The quinoline core (N at position 1) differs from isoquinoline (N at position 2), altering electron distribution and binding interactions .
- 4-Aminophenylimino vs. Methoxyphenylimino: The 4-aminophenyl group introduces electron-donating effects, contrasting with the electron-withdrawing methoxy groups in compounds. This affects NMR chemical shifts and reactivity .
Spectral Data and Reactivity
- NMR Shifts: Target Compound: The 7-iodo substituent deshields nearby protons, likely causing downfield shifts in ¹H-NMR (e.g., H-6 and H-8). The 4-aminophenylimino group may show a characteristic NH₂ signal at ~5–6 ppm . Schiff Base Analogs (): The cyclohexanone-derived Schiff bases exhibit ¹H-NMR signals for imino protons at ~8–9 ppm, similar to the target compound’s imino proton .
- Stability: Iodine’s polarizability may stabilize the quinoline core against oxidative degradation compared to non-halogenated analogs. The (E)-imino configuration (vs. Z) is more thermodynamically stable due to reduced steric hindrance .
Biological Activity
(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one, also known by its CAS number 65356-17-4, is a synthetic organic compound with a unique quinoline structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C15H10IN3O |
| Molecular Weight | 375.16 g/mol |
| IUPAC Name | 5-(4-aminophenyl)imino-7-iodoquinolin-8-one |
| InChI Key | IUYQXTHUBZCBBE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Binding : The compound can bind to certain receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Its structure allows for potential intercalation into DNA, which could affect gene expression and replication.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Properties
Studies have suggested that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing effective inhibition against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging studies indicate that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Mechanistic studies suggest it may reduce oxidative stress and inflammation in neuronal cells.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| Primaquine | Antimalarial | 50000 |
| Flutamide | Androgen receptor inhibitor | 53120 |
| Entacapone | COMT inhibitor | 54570 |
These comparisons highlight the varying degrees of biological activity among related compounds, underscoring the potential of this compound as a lead compound for further development.
Case Studies
- Anticancer Activity in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy Against MRSA : In a recent study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC value indicating effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
